molecular formula C14H22N2O3 B5595800 N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide

N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide

Cat. No. B5595800
M. Wt: 266.34 g/mol
InChI Key: WXSIUUPCTCMAGG-UHFFFAOYSA-N
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Description

The compound is a part of various research studies due to its potential therapeutic applications and unique chemical properties. It is associated with different chemical structures and has been synthesized for various studies, including the treatment of Alzheimer’s disease and as a part of novel compounds with potential therapeutic effects.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including acylation, deprotection, and salt formation processes. These compounds are synthesized under controlled conditions to obtain high purity and yields. Specific synthetic routes may vary depending on the desired chemical structure and properties (Hussain et al., 2016; Wei et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been analyzed using various techniques such as IR, 1H-NMR, and EI-MS spectral data. These analyses confirm the structural integrity and composition of the synthesized compounds (Hussain et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving these compounds often include interactions with other chemical entities, leading to the formation of new compounds with potential therapeutic applications. The reaction conditions and the nature of reactants significantly influence the outcome and efficiency of these reactions (Lei et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical application in different fields. These properties are typically determined experimentally under various conditions (Wei et al., 2016).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with different chemical agents, define the potential applications and safety of these compounds. Detailed analysis and understanding of these properties are essential for developing new compounds with desired therapeutic effects (Lei et al., 2013).

Scientific Research Applications

Pharmacological Profile and Antagonist Activity

A detailed study on WAY-100635, a compound structurally related to piperidine derivatives, reveals its pharmacological profile as a selective silent 5-HT1A receptor antagonist. This research highlights the compound's high affinity and selectivity for the 5-HT1A receptor, showcasing its potential utility in studying 5-HT1A receptor function. Such compounds could offer insights into receptor mechanisms and therapeutic targets for neurological conditions (Forster et al., 1995).

Synthesis and Chemical Properties

Research on asymmetric electrophilic α-amidoalkylation provides a method for synthesizing enantiomerically pure 2-substituted piperidines. This chemical synthesis route emphasizes the versatility of piperidine derivatives in constructing complex molecular architectures, potentially applicable in material science or as intermediates in pharmaceutical synthesis (Wanner et al., 1991).

Catalyst in Chemical Reactions

L-Piperazine-2-carboxylic acid derived N-formamides have been utilized as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This application underlines the role of piperidine derivatives as catalysts in enhancing the efficiency and selectivity of chemical transformations, which is crucial for the development of pharmaceuticals and fine chemicals (Wang et al., 2006).

Antiinflammatory Activity

A study on the synthesis and evaluation of antiinflammatory activity of Ibuprofen analogs, involving piperidine, highlights the potential of piperidine derivatives in contributing to the development of new antiinflammatory agents. This research demonstrates the utility of structural modification in discovering compounds with enhanced biological activities (Rajasekaran et al., 1999).

properties

IUPAC Name

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-13(2)8-10(9-14(3,4)16(13)18)15-12(17)11-6-5-7-19-11/h5-7,10,18H,8-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSIUUPCTCMAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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